Bienvenue dans la boutique en ligne BenchChem!

Anserine

Pharmacokinetics Bioavailability Carnosinase-1

Select Anserine (β-alanyl-1-methyl-L-histidine) over carnosine for applications demanding sustained systemic exposure. Its N-methylation confers resistance to serum carnosinase-1, delivering a 2.5-fold higher plasma AUC and eliminating pharmacokinetic failure risks seen with carnosine. Clinically substantiated for serum uric acid reduction—a therapeutic niche carnosine cannot address. Species-appropriate for avian and fish muscle physiology studies where anserine predominates. For nutraceutical developers: factor in its 44.45% thermal retention (vs. 54.38% for carnosine) when designing processing parameters and encapsulation strategies to ensure label claim compliance.

Molecular Formula C10H16N4O3
Molecular Weight 240.26 g/mol
CAS No. 584-85-0
Cat. No. B1665513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnserine
CAS584-85-0
SynonymsAnserine
Balanine
Beta Alanyl 3 Methylhistidine
Beta-Alanyl-3-Methylhistidine
Ophidine
Molecular FormulaC10H16N4O3
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCN1C=NC=C1CC(C(=O)O)NC(=O)CCN
InChIInChI=1S/C10H16N4O3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17)/t8-/m0/s1
InChIKeyMYYIAHXIVFADCU-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Anserine (CAS 584-85-0): A Methylated Histidine Dipeptide with Distinct Metabolic Stability Profile


Anserine (β-alanyl-1-methyl-L-histidine) is a naturally occurring histidine-containing dipeptide found predominantly in the skeletal muscle of birds, fish, and certain mammals [1]. It is a methylated analog of carnosine (β-alanyl-L-histidine), differing by a single methyl group on the imidazole ring [2]. While sharing several biochemical properties with carnosine, including antioxidant and pH-buffering capacities, anserine exhibits distinct physiological and pharmacokinetic characteristics that are critical for its selection in specific research and industrial applications [3].

Why Anserine Cannot Be Interchanged with Carnosine or Other Histidine Dipeptides


Despite structural similarity, substituting anserine with carnosine, homocarnosine, or balenine is not scientifically sound due to significant differences in metabolic stability, enzyme susceptibility, and species-specific bioavailability. Human serum carnosinase-1 (CN1) rapidly hydrolyzes carnosine, severely limiting its systemic availability, whereas anserine's N-methylation confers substantial resistance to this degradation [1]. This differential stability directly impacts achievable plasma concentrations and downstream physiological effects, making anserine the preferred choice for applications requiring sustained systemic exposure in humans [2]. Furthermore, species-dependent expression patterns—anserine predominates in avian and fish muscle while carnosine is primary in most mammals—render them non-interchangeable in comparative physiology and nutritional studies [3].

Quantitative Evidence Guide: Anserine Differentiation vs. Carnosine and Other Analogs


Superior Serum Stability: Anserine Exhibits 2.5-Fold Higher Systemic Exposure than Carnosine

In a direct head-to-head pharmacokinetic study in humans, anserine demonstrated 2.5-fold higher plasma area under the curve (AUC) compared to carnosine when co-ingested, indicating significantly greater systemic bioavailability [1]. Molecular modeling studies further revealed a lower interaction energy of anserine with the degrading enzyme serum carnosinase-1 (CN1), confirming a mechanistic basis for its enhanced stability [2].

Pharmacokinetics Bioavailability Carnosinase-1

pH Buffering Specificity: Anserine pK of 7.04 Enables Distinct Intracellular Proton Management

Anserine's pK value of 7.04 at 25°C is notably higher than carnosine's pK of 6.83 [1]. This difference, while numerically small, positions anserine's maximal buffering capacity closer to the upper range of the physiological pH (6.5-7.5) relevant to intense muscle contraction, potentially conferring a functional advantage in specific species and tissue contexts [2].

Intracellular pH buffering Exercise physiology Skeletal muscle

Clinical Pilot Evidence: Anserine Reduces Serum Uric Acid in Hyperuricemic Subjects

A randomized, double-blind, placebo-controlled clinical trial (NCT00208000) was initiated based on preliminary human data showing that anserine (administered as 'Marine Active' fish extract) reduced serum uric acid levels in hyperuricemic patients [1]. While full trial results are not publicly available, the registration explicitly states that prior human trials demonstrated 'a sero-uric acid reduction activity' [2]. This represents a functional differentiation from carnosine, for which direct uric acid-lowering evidence in humans is absent.

Hyperuricemia Gout Uric acid metabolism

Anti-Glycation Efficacy: Dose-Dependent Reduction of Advanced Glycation End-Products (AGEs)

In vitro studies demonstrate that both anserine and carnosine dose-dependently reduce N-carboxyethyl lysine (CEL) and AGE formation by scavenging methylglyoxal (MG) [1]. While direct comparative potency data between the two dipeptides are not explicitly quantified in the available abstract, the study confirms anserine catalyzes the formation of MG oligo/polymeric products similarly to carnosine, establishing it as a functionally equivalent alternative for in vitro anti-glycation research [2].

Diabetic complications Advanced glycation end-products Methylglyoxal

Differential Tissue Distribution: Anserine Predominance in Avian and Fish Species Guides Comparative Research

Across vertebrate species, anserine and carnosine exhibit a clear phylogenetic distribution pattern: anserine is the predominant dipeptide in birds and fish, while carnosine dominates in terrestrial mammals [1]. In humans, carnosine is the primary muscle dipeptide, with anserine present only at trace levels [2]. This species specificity is critical for researchers selecting appropriate animal models or interpreting nutritional studies.

Comparative physiology Species specificity Nutritional biomarkers

Technological Stability: Sous Vide Processing Reveals Differential Retention of Anserine vs. Carnosine

In a comparative study of beef cooked via the sous vide method, the retention of anserine and carnosine differed significantly: anserine retention was 44.45% while carnosine retention was higher at 54.38%, based on dry mass [1]. This indicates anserine is more susceptible to degradation or leaching during prolonged thermal processing compared to carnosine.

Food processing Thermal stability Nutrient retention

High-Value Application Scenarios for Anserine Based on Quantified Differentiation


Human Clinical Trials Requiring Sustained Systemic Carnosine-Like Bioactivity

For intervention studies targeting oxidative stress, inflammation, or diabetic complications where carnosine has shown preclinical promise but poor human translation due to rapid hydrolysis, anserine is the scientifically validated substitute. Its 2.5-fold higher plasma AUC ensures that biologically relevant concentrations are achieved and maintained following oral dosing [1], thereby reducing the risk of null findings due to pharmacokinetic failure.

Nutraceutical and Functional Food Development for Uric Acid Management

Based on the preliminary clinical evidence for serum uric acid reduction [2], anserine (or anserine-rich fish extracts) is the preferred histidine dipeptide for developing products targeting hyperuricemia and gout prophylaxis. Carnosine lacks this clinical substantiation, positioning anserine as the unique bioactive in this therapeutic niche.

Comparative Physiology Research in Avian and Piscine Models

Given its predominance in bird and fish muscle [3], anserine—not carnosine—is the appropriate dipeptide for research into muscle buffering, fatigue resistance, and metabolic adaptations in these species. Using carnosine would misrepresent the natural biochemistry and confound experimental outcomes.

Formulation of Thermally Processed Functional Meat Products or Supplements

Food scientists and product developers must account for anserine's lower thermal stability (44.45% retention in sous vide beef) compared to carnosine (54.38%) [4]. This quantitative data informs decisions regarding overage calculations, processing parameter optimization, and the selection of protective encapsulation technologies to ensure label claim compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anserine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.